![molecular formula C13H17N3O5S B5628073 1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine](/img/structure/B5628073.png)
1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine
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Overview
Description
1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine is a compound of interest in synthetic chemistry due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. This detailed examination highlights the synthesis methods, molecular structure analysis, chemical reactions, and the physical and chemical properties of this compound.
Synthesis Analysis
The synthesis of 1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine involves several steps, starting from basic piperazine derivatives and incorporating ethylsulfonyl and 4-nitrobenzoyl groups through specific reactions. A noteworthy method involves the nucleophilic substitution of related piperazine derivatives with suitable sulfonyl and nitrobenzoyl chlorides under controlled conditions to achieve the target compound (Wu Qi, 2014).
Molecular Structure Analysis
Chemical Reactions and Properties
This compound participates in various chemical reactions, especially as an intermediate in synthesizing more complex molecules. Its reactivity is significantly influenced by the sulfonyl and nitrobenzoyl functional groups, which can undergo further chemical modifications to produce a wide range of derivatives with potential pharmacological activities (Aejaz Ahmed, K. Molvi, G. J. Khan, 2017).
Physical Properties Analysis
The physical properties of 1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine, such as melting point, solubility, and crystalline form, are essential for its application in synthesis and formulation. These properties are determined by the molecular structure and can affect the compound's stability and reactivity (S. Naveen, M. A. Sridhar, J. S. Prasad, C. Ananda Kumar, S. Benaka Prasad, N. R. Thimmegowda, K. Rangappa, 2007).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability under various conditions, and its interactions with different reagents, are critical for understanding its behavior in synthetic pathways. Detailed investigations into these properties facilitate the development of efficient synthesis strategies and the exploration of potential applications (C. Mamat, M. Pretze, M. Gott, M. Köckerling, 2016).
properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-2-22(20,21)15-9-7-14(8-10-15)13(17)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZKJXUVAHGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Ethylsulfonyl)piperazin-1-yl](4-nitrophenyl)methanone |
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